3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazepine ring attached to a 4-methylpiperazine group and a 2-hydroxyprop-1-enyl group. The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.37 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its XLogP3-AA value, which predicts its lipophilicity, is 0.8 . The topological polar surface area is 68.5 Ų .Scientific Research Applications
Synthesis and Derivative Development
Research has focused on synthesizing new series of thieno[2,3‐b][1,5]benzoxazepine derivatives, including compounds structurally related to the specified chemical, to explore their potential antipsychotic activity. These compounds are thienoanalogues of loxapine, showing potent neu-roleptic activities. Such synthesis efforts highlight the versatility of the base chemical structure in generating new pharmacologically active molecules (Kohara et al., 2002).
Crystallographic Studies
Crystallographic studies have identified new polymorphic forms of related compounds, such as olanzapine, which belong to the same class. These studies reveal the structural diversity of these compounds and their different crystalline forms, contributing to a better understanding of their physical and chemical properties (Thakuria & Nangia, 2011).
Chemical Reactivity and Modification
Research into the reactivity of related benzodiazepine derivatives has opened avenues for creating novel compounds with potential biological activities. Studies have detailed how these compounds can serve as precursors for further chemical modifications, leading to new molecules with varied therapeutic potentials (Gharbi et al., 2005).
Antimicrobial and Anticonvulsant Activities
Synthetic efforts have also led to the development of benzothiazepine and benzoxazepine derivatives showing promising antimicrobial and anticonvulsant activities. These studies demonstrate the potential of these compounds in addressing various medical conditions beyond their original psychotropic intentions (Chate et al., 2011; Garg et al., 2010).
Neuropharmacological Profiling
Comparative neuropharmacological profiling of novel potential atypical antipsychotic drugs, including compounds similar to the one , has been conducted. This research suggests these compounds' efficacy in mimicking or surpassing the therapeutic profiles of existing antipsychotics, with lower risks of adverse effects (Morimoto et al., 2002).
properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJFJPSKUZRCI-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136226319 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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